molecular formula C14H18FNO B3979338 1-[(4-fluorophenyl)acetyl]-3-methylpiperidine

1-[(4-fluorophenyl)acetyl]-3-methylpiperidine

Cat. No. B3979338
M. Wt: 235.30 g/mol
InChI Key: PQIXNGWJDMFPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)acetyl]-3-methylpiperidine is a chemical compound that is widely used in scientific research. It is a potent and selective dopamine transporter (DAT) inhibitor that has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)acetyl]-3-methylpiperidine involves the inhibition of this compound, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this compound, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In addition, it has also been shown to have potential use as a research tool to study the role of dopamine in various physiological and pathological conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-fluorophenyl)acetyl]-3-methylpiperidine in lab experiments is its potency and selectivity as a this compound inhibitor. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of 1-[(4-fluorophenyl)acetyl]-3-methylpiperidine. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another potential direction is to study its potential use as a research tool to study the role of dopamine in various physiological and pathological conditions. Additionally, further research is needed to investigate its potential toxicity and to develop safer derivatives for use in lab experiments.

Scientific Research Applications

1-[(4-fluorophenyl)acetyl]-3-methylpiperidine has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been shown to be a potent and selective this compound inhibitor, which makes it a promising candidate for the treatment of attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. In addition, it has also been studied for its potential use as a research tool to study the role of dopamine in various physiological and pathological conditions.

properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-11-3-2-8-16(10-11)14(17)9-12-4-6-13(15)7-5-12/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIXNGWJDMFPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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